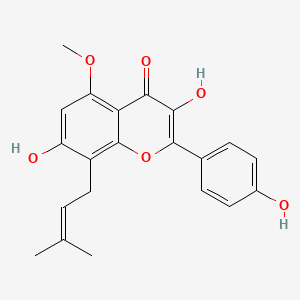

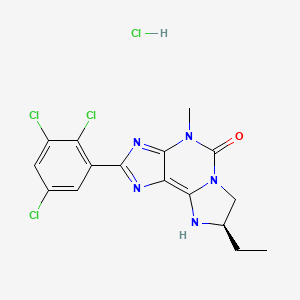

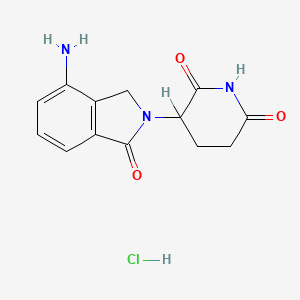

![molecular formula C10H17N6O7P B1139538 [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane CAS No. 102783-49-3](/img/structure/B1139538.png)

[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane is a useful research compound. Its molecular formula is C10H17N6O7P and its molecular weight is 364.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Research has explored the pharmacokinetics of compounds related to [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane. For instance, a study by Jia et al. (2016) developed a method for quantifying IMM-H007 and its metabolites in hamster blood, contributing to the understanding of the drug's metabolism and pharmacokinetics (Jia et al., 2016).

Synthesis and Biological Evaluation

Studies have focused on synthesizing and evaluating the biological properties of compounds structurally similar to this compound. For example, Liu et al. (2000) synthesized derivatives of 6-azauridine, which could have implications in understanding the chemistry and potential applications of similar compounds (Liu et al., 2000).

Adhesive Polymers

Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, a compound with structural elements related to the query compound, and explored its application in adhesive polymers, demonstrating potential uses in materials science (Moszner et al., 2006).

Corrosion Inhibition

Research by Sin et al. (2017) investigated adenosine, a compound with structural similarities, as a corrosion inhibitor for mild steel, indicating potential industrial applications for similar compounds (Sin et al., 2017).

Nucleoside Analogs

Studies like those by Mazumder et al. (2001) synthesized nucleoside analogs and explored their structural characteristics. This research can provide insights into the structural and functional properties of related compounds (Mazumder et al., 2001).

Mécanisme D'action

Target of Action

It is suggested that it may interact withAmino Acid Derivatives , DNA/RNA Synthesis , and Nucleoside Antimetabolite/Analog . These targets play crucial roles in various biological processes, including protein synthesis, DNA replication, and nucleotide metabolism.

Biochemical Pathways

The compound may affect several biochemical pathways due to its potential interaction with various targets. For instance, it may influence the DNA/RNA synthesis pathway by interacting with enzymes involved in this process . It could also impact the nucleotide metabolism pathway through its potential interaction with nucleoside antimetabolites . The downstream effects of these interactions could include changes in gene expression, protein synthesis, and cell function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored in an inert atmosphere and under -20°C , suggesting that it may be sensitive to oxygen and temperature

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl group of ribose, followed by the coupling of the protected ribose with the amino group of adenine. The dihydrogen phosphate group is then introduced to the 5'-hydroxyl group of the ribose. Finally, the protecting groups are removed to obtain the target compound.", "Starting Materials": [ "Adenine", "D-ribose", "Diisopropylammonium tetrazolide", "Diethyl azodicarboxylate", "Triethylamine", "Tetra-n-butylammonium fluoride", "Phosphoric acid", "Methanol", "Acetonitrile", "Chloroacetonitrile", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Protection of ribose hydroxyl group with diisopropylammonium tetrazolide and diethyl azodicarboxylate in the presence of triethylamine and tetra-n-butylammonium fluoride", "Coupling of protected ribose with adenine in the presence of phosphoric acid and methanol", "Introduction of dihydrogen phosphate group to the 5'-hydroxyl group of ribose using chloroacetonitrile and sodium borohydride in the presence of triethylamine", "Deprotection of the ribose hydroxyl group and the amino group of adenine using hydrochloric acid and sodium hydroxide", "Purification of the target compound using water and acetonitrile" ] } | |

| 102783-49-3 | |

Formule moléculaire |

C10H17N6O7P |

Poids moléculaire |

364.25 g/mol |

Nom IUPAC |

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane |

InChI |

InChI=1S/C10H14N5O7P.H3N/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1H3 |

Clé InChI |

UCABMSWTDGJNIQ-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

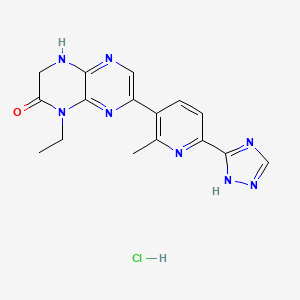

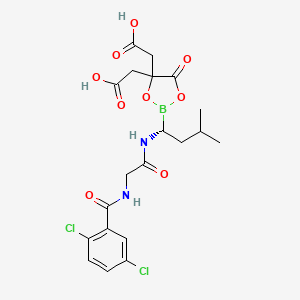

![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)